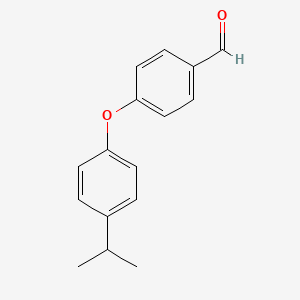

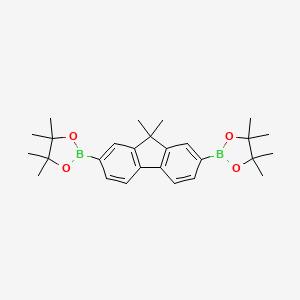

4-(4-Isopropylphenoxy)benzaldehyde

カタログ番号 B1357933

CAS番号:

61343-86-0

分子量: 240.3 g/mol

InChIキー: CCHLJWKIPGOLAP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

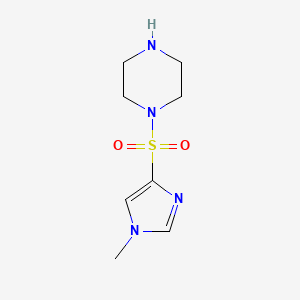

4-(4-Isopropylphenoxy)benzaldehyde is a chemical compound with the molecular formula C16H16O2 . It is used in scientific research, and its unique properties make it ideal for various applications, including drug synthesis and organic chemistry studies.

Synthesis Analysis

The synthesis of benzaldehydes, including 4-(4-Isopropylphenoxy)benzaldehyde, can be achieved by using hypochlorite as an oxidant in an organic medium under phase transfer catalysis . Another method involves the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde .Molecular Structure Analysis

The molecular structure of 4-(4-Isopropylphenoxy)benzaldehyde can be analyzed using periodic density functional theory (DFT) calculations . These calculations provide a nearly one-to-one match between the calculated and observed bands in the inelastic neutron scattering (INS) spectrum of the crystalline compound .Chemical Reactions Analysis

4-(4-Isopropylphenoxy)benzaldehyde can participate in various chemical reactions. For instance, it can undergo reduction reactions . It can also be involved in the synthesis of novel benzaldehyde derivatives .科学的研究の応用

1. Enzymatic Production of Benzaldehyde

- Application Summary: Benzaldehyde is an organic compound with an almond-like aroma and one of the most important and widely used flavorings in the food industry . An enzymatic process for the production of benzaldehyde from l-phenylalanine was developed .

- Methods of Application: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type .

- Results: The mutant-expressing strain was able to produce benzaldehyde from 100 mm l-phenylalanine at a conversion rate of 84% (wild type, 37%) .

2. Antimicrobial Activity of Benzaldehyde Analogues

- Application Summary: A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized and tested for their antimicrobial activity .

- Methods of Application: The analogues were synthesized by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .

- Results: Most of the compounds exhibited good-to-excellent antimicrobial activity. Some compounds were found to be more potent than ciprofloxacin against B. subtilis, and showed activity comparable to fluconazole against A. niger .

3. Synthesis of Substituted Benzaldehydes

- Application Summary: A method for the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure has been developed . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Methods of Application: The process involves the reduction of a Weinreb amide followed by a cross-coupling procedure . This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

- Results: The method led to a variety of alkyl and aryl substituted benzaldehydes .

4. Aldehydes as Photoinitiators

- Application Summary: Aldehydes, including aromatic ones like benzaldehyde, have potential as photoinitiators . Their photophysical properties and photoreactivity make them suitable for this role .

- Methods of Application: The applications of aldehydes as initiators for polymerization reactions have been explored .

- Results: The study provides insights into the potential of aldehydes in photochemical transformations .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-propan-2-ylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLJWKIPGOLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610171 |

Source

|

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropylphenoxy)benzaldehyde | |

CAS RN |

61343-86-0 |

Source

|

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(2-aminoethyl)-N-(2-methylbenzyl)amine

622373-91-5

Benzenepropanoic acid, 2,5-dihydroxy-

10538-47-3

(5-Chlorothiophen-3-YL)methanol

73919-87-6

Tert-butyl 2-(phenylsulfonamido)ethylcarbamate

222639-98-7

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)